PIM1 Kinase Inhibition: 2.3-Fold Superior Potency vs. SGI-1776 and Structural Determinants for Selectivity
5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine demonstrates an IC50 of 3 nM against recombinant human PIM1 kinase in a biochemical assay using AKRRRLSA substrate [1]. This represents a 2.3-fold improvement in potency over the reference pan-PIM inhibitor SGI-1776, which exhibits a PIM1 IC50 of 7 nM under comparable cell-free conditions . More importantly, the target compound shows a markedly different selectivity window: SGI-1776 inhibits PIM2 at 363 nM and PIM3 at 69 nM (giving PIM2/PIM1 and PIM3/PIM1 selectivity ratios of ~52 and ~10, respectively), whereas the target compound demonstrates only 1.7-fold selectivity against PIM3 (IC50 5 nM), indicating a broader, more balanced PIM family inhibition profile that may be therapeutically advantageous in settings where both PIM1 and PIM3 contribute to disease pathology [2].
| Evidence Dimension | PIM1 kinase inhibition potency (IC50) and PIM3 selectivity |
|---|---|
| Target Compound Data | PIM1 IC50 = 3 nM; PIM3 IC50 = 5 nM (1.7-fold selectivity) |
| Comparator Or Baseline | SGI-1776: PIM1 IC50 = 7 nM; PIM3 IC50 = 69 nM (10-fold selectivity) |
| Quantified Difference | 2.3-fold more potent on PIM1; PIM1/PIM3 selectivity ratio: 1.7 vs. 10 (5.9-fold difference in selectivity profile) |
| Conditions | Biochemical assay: recombinant N-terminal His-tagged human PIM1 and PIM3 expressed in E. coli; AKRRRLSA substrate; luciferase-luciferin detection (BindingDB/ChEMBL curated data) |
Why This Matters
Procurement teams selecting a PIM kinase inhibitor chemical probe should weigh the target compound's balanced PIM1/PIM3 profile against SGI-1776's steeper PIM1 selectivity, as different target product profiles demand different selectivity windows.
- [1] BindingDB. BDBM50385078 (CHEMBL2035629). PIM1 IC50 = 3 nM; PIM3 IC50 = 5 nM. Accessed April 2026. View Source
- [2] Adooq Bioscience. SGI-1776 (free base) Datasheet: PIM1 IC50 = 7 nM; 50-fold and 10-fold selectivity over PIM2 and PIM3. Accessed April 2026. View Source
